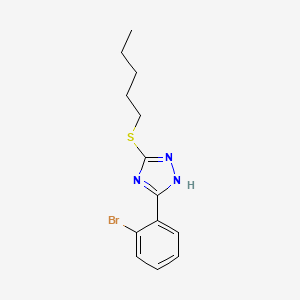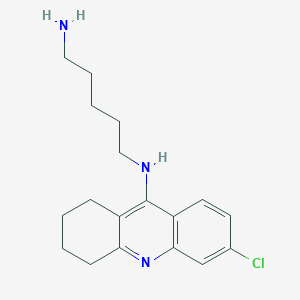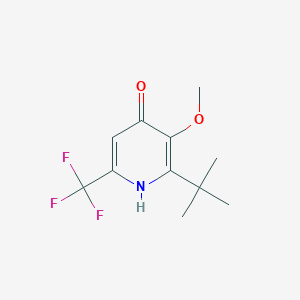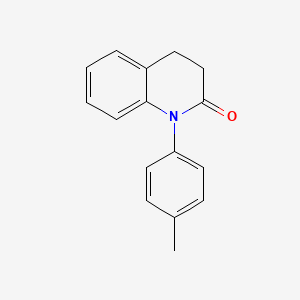
5-(2-Bromophenyl)-3-(pentylsulfanyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromophenyl)-3-(pentylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromophenyl group and a pentylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-3-(pentylsulfanyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzonitrile with pentylthiol in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Bromophenyl)-3-(pentylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted triazoles with different functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of dihydrotriazoles.
Applications De Recherche Scientifique
5-(2-Bromophenyl)-3-(pentylsulfanyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-(2-Bromophenyl)-3-(pentylsulfanyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The bromophenyl group can enhance the compound’s binding affinity to its target, while the pentylsulfanyl group can modulate its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Bromophenyl)-1H-tetrazole: Similar structure but with a tetrazole ring instead of a triazole ring.
2-(2-Bromophenyl)ethylamine: Contains a bromophenyl group but lacks the triazole ring and pentylsulfanyl group.
Uniqueness
5-(2-Bromophenyl)-3-(pentylsulfanyl)-1H-1,2,4-triazole is unique due to the presence of both the bromophenyl and pentylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups with the triazole ring enhances its potential for diverse applications in various fields.
Propriétés
Numéro CAS |
832150-83-1 |
|---|---|
Formule moléculaire |
C13H16BrN3S |
Poids moléculaire |
326.26 g/mol |
Nom IUPAC |
5-(2-bromophenyl)-3-pentylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H16BrN3S/c1-2-3-6-9-18-13-15-12(16-17-13)10-7-4-5-8-11(10)14/h4-5,7-8H,2-3,6,9H2,1H3,(H,15,16,17) |
Clé InChI |
BJHUWIPFARCLSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSC1=NNC(=N1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine](/img/structure/B14213541.png)

![N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14213553.png)

![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)
![4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid](/img/structure/B14213569.png)


![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)


![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
